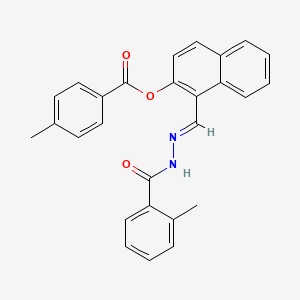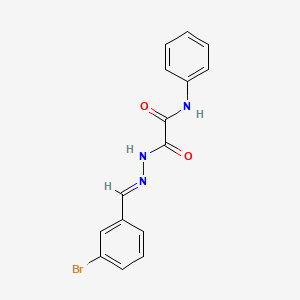![molecular formula C25H22ClN3O2S2 B12020122 (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-35-2](/img/structure/B12020122.png)
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one est une molécule organique complexe présentant des applications potentielles dans divers domaines tels que la chimie médicinale et la science des matériaux. Ce composé présente une structure unique qui comprend un cycle thiazolidinone, une fraction pyrazole et un pont méthylène, ce qui en fait un sujet intéressant pour la recherche et le développement chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes, commençant par la préparation des intermédiaires clés. Une approche courante consiste à synthétiser d'abord le dérivé pyrazole par réaction de la 3-chloro-4-méthoxybenzaldéhyde avec la phénylhydrazine en milieu acide. Cet intermédiaire est ensuite mis à réagir avec la cyclopentanone et la thiosemicarbazide pour former le cycle thiazolidinone. L'étape finale consiste à condenser l'intermédiaire thiazolidinone avec le dérivé pyrazole en milieu basique pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'améliorer le rendement et de réduire les coûts. Cela peut inclure l'utilisation de catalyseurs plus efficaces, de solvants alternatifs et de conditions réactionnelles évolutives. La chimie en flux continu et les plateformes de synthèse automatisées peuvent également être utilisées pour améliorer l'efficacité et la reproductibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le cycle thiazolidinone peut être oxydé pour former des sulfoxydes ou des sulfones sous l'influence d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour former les alcools ou les amines correspondants.
Substitution : Le groupe chloro sur le cycle phényle peut être substitué par des nucléophiles tels que des amines ou des thiols en milieu basique.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Amines, thiols, bases comme l'hydroxyde de sodium ou le carbonate de potassium
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Alcools, amines
Substitution : Dérivés aminés, dérivés thiols
Applications de la recherche scientifique
Le composé (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs en raison de ses caractéristiques structurales uniques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant au site actif d'une enzyme, inhibant ainsi son activité, ou en modulant la fonction des récepteurs par des interactions allostériques. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one partage des similitudes structurales avec d'autres dérivés de la thiazolidinone et des composés contenant du pyrazole.
- Acétoacétate d'éthyle : Un composé plus simple utilisé dans des applications synthétiques similaires, mais qui n'a pas la structure complexe et l'activité biologique potentielle du composé cible .
- Architectures pontées par du disilane : Ces composés présentent des propriétés électroniques uniques, mais diffèrent considérablement en structure et en application du composé cible .
Unicité
L'unicité de (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]méthylène}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one réside dans sa combinaison d'un cycle thiazolidinone, d'une fraction pyrazole et d'un pont méthylène, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
624724-35-2 |
|---|---|
Formule moléculaire |
C25H22ClN3O2S2 |
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-31-21-12-11-16(13-20(21)26)23-17(15-28(27-23)18-7-3-2-4-8-18)14-22-24(30)29(25(32)33-22)19-9-5-6-10-19/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3/b22-14- |
Clé InChI |
JQHZXLSVOJGAEU-HMAPJEAMSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide](/img/structure/B12020043.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020046.png)


![(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12020073.png)
![Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020074.png)
![Isopropyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12020078.png)

![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12020096.png)


![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B12020123.png)
![(5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020125.png)
![3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020130.png)
